molecular formula C21H26ClN3O3S2 B2879815 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216995-15-1

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2879815
CAS No.: 1216995-15-1
M. Wt: 468.03
InChI Key: PIYFTNRVZRKXRX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-(methylsulfonyl) group, linked to a 5,7-dimethylbenzo[d]thiazol-2-yl moiety and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, critical for pharmacological or agrochemical applications. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., benzamides in and ) suggest possible routes involving amide coupling between activated carboxylic acids (e.g., chlorides) and amines, followed by salt formation .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-11-15(2)19-18(12-14)22-21(28-19)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYFTNRVZRKXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural composition, including a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C21H26ClN3OS
  • Molecular Weight : Approximately 436.0 g/mol
  • CAS Number : 1216791-63-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and pathways relevant to disease processes.

Antiviral Activity

One notable aspect of the compound's biological activity is its role as a selective non-nucleoside inhibitor of cytomegalovirus (CMV) replication. Unlike traditional antiviral agents that inhibit viral DNA synthesis directly, this compound interferes with viral DNA maturation and packaging processes, showcasing a unique mechanism that allows it to maintain an excellent safety profile while effectively reducing viral load.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including those similar to our compound. For instance, various derivatives have demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 mM to 2.609 mM, indicating potent activity against bacterial infections .

Inhibition of Dihydropteroate Synthase (DHPS)

Research on related compounds has shown that benzothiazole-linked sulfonamides can inhibit the DHPS enzyme, which is crucial for bacterial folate synthesis. This inhibition mechanism positions these compounds as potential candidates for treating bacterial infections resistant to conventional antibiotics .

Study on Antiviral Activity

A study evaluated the efficacy of this compound against CMV. The findings revealed a significant reduction in viral replication, highlighting its potential as an antiviral therapeutic agent.

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound were synthesized and tested against various microbial strains. The most active compounds exhibited MIC values lower than standard antibiotics like ampicillin and sulfadiazine, underscoring their potential effectiveness in treating resistant infections .

Data Summary Table

Activity Type Target Organism MIC (mM) Reference
AntiviralCytomegalovirusNot specified
AntimicrobialStaphylococcus aureus0.025 - 2.609
DHPS InhibitionVarious bacterial strainsComparable to sulfadiazine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Benzamide with a 3-methyl group and a hydroxy-dimethylethyl substituent.
  • Key Differences : Lacks the benzo[d]thiazole ring and methylsulfonyl group. The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, unlike the target compound’s likely biological or pesticidal applications.
  • Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized via NMR and X-ray crystallography .

2,3-Dihydro-1,2-benzothiazole 1,1-dioxides ()

  • Structure : Benzothiazine dioxide core with sulfonamide groups.
  • Key Differences : Sulfonamide substituents differ from the target’s methylsulfonylbenzamide. Synthesized via reactions with N,N-dimethylsulfamoyl chloride, indicating divergent reactivity pathways .

Benzimidazole- and Triazole-Containing Benzamides ()

  • Structure : Examples include N-(5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-substituted benzamides.
  • Key Differences : Heterocycles (benzimidazole, triazole) replace the benzo[d]thiazole. These compounds are synthesized using benzoyl chlorides and characterized via HRMS, suggesting similarities in analytical validation .

Agrochemical Benzamide Derivatives ()

  • Examples: Etobenzanid: N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide. Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Key Differences: Halogenated or fluorinated substituents dominate, contrasting with the target’s methylsulfonyl and dimethylamino groups. Such structural variations dictate pesticidal activity (e.g., herbicide vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Applications/Reactivity Reference
Target Compound Benzamide 3-(Methylsulfonyl), benzo[d]thiazole, dimethylaminoethyl Likely amide coupling Pharmacological/agrochemical (inferred) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxy-dimethylethyl 3-Methylbenzoyl chloride + amine Metal-catalyzed C–H functionalization
2,3-Dihydro-1,2-benzothiazole 1,1-dioxides Benzothiazine dioxide Sulfonamide N,N-dimethylsulfamoyl chloride reaction Heterocyclic synthesis
Etobenzanid Benzamide 2,3-Dichlorophenyl, ethoxymethoxy Not specified Herbicide

Key Research Findings

  • Structural Influence on Bioactivity : The target compound’s benzo[d]thiazole and methylsulfonyl groups may enhance binding to enzymatic targets (e.g., kinases or proteases), whereas halogenated benzamides in pesticides () target plant-specific pathways .
  • Synthetic Flexibility : and highlight the versatility of benzamide scaffolds for introducing diverse substituents, enabling tailored physicochemical properties .
  • Spectroscopic Validation : NMR and HRMS (as in and ) are critical for confirming the structure of complex benzamide derivatives .

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